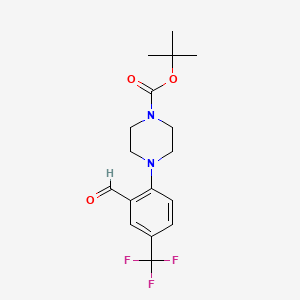

Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate is an organic compound with the molecular formula C17H21F3N2O3. It is a derivative of piperazine, a heterocyclic amine, and contains a trifluoromethyl group, which is known for its electron-withdrawing properties. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate typically involves the following steps:

Formation of the Piperazine Core: The piperazine core can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Formylation: The formyl group is introduced through a Vilsmeier-Haack reaction, which involves the reaction of the piperazine derivative with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Protection of the Piperazine Nitrogen: The tert-butyl group is introduced to protect the nitrogen atom of the piperazine ring, typically using tert-butyl chloroformate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Types of Reactions:

Oxidation: The formyl group can undergo oxidation to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acid derivatives

Reduction: Hydroxymethyl derivatives

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

- Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate

- Tert-butyl 4-(4-bromo-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate

- Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate

Comparison:

- Structural Differences: While these compounds share the piperazine core and trifluoromethyl group, they differ in the substituents attached to the aromatic ring. For example, the presence of an amino or bromo group can significantly alter the compound’s reactivity and biological activity.

- Unique Features: Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate is unique due to the presence of both a formyl group and a trifluoromethyl group, which together influence its chemical reactivity and potential applications .

Biologische Aktivität

Overview

Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS No. 626219-95-2) is an organic compound with the molecular formula C17H21F3N2O3. This compound is a derivative of piperazine, featuring a trifluoromethyl group known for its electron-withdrawing properties, which significantly influence its biological activity and pharmacological potential. Its unique structural characteristics make it a subject of interest in medicinal chemistry and pharmaceutical research.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside the cell, the compound can modulate enzyme activity or receptor interactions, leading to various biological effects such as:

- Antimicrobial Activity : Exhibits selective inhibition against certain bacterial strains.

- Cytotoxic Effects : Potentially induces apoptosis in cancer cells.

- Neuropharmacological Effects : May influence neurotransmitter pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The Minimum Inhibitory Concentrations (MICs) against various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |

| Escherichia coli | >125 | Non-specific cytotoxicity |

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The IC50 values are reported in Table 2.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 10 - 20 | Induction of apoptosis |

| MCF-7 | 15 - 30 | Cell cycle arrest |

| A549 | 20 - 40 | Inhibition of proliferation |

Case Studies

- Study on Antimicrobial Efficacy : A recent study demonstrated that this compound showed significant antibacterial activity against MRSA strains, with a reported MIC value of 31.108 µg/mL, outperforming traditional antibiotics like ciprofloxacin in biofilm inhibition assays .

- Neuropharmacological Research : Another investigation into the compound's effects on neurotransmitter systems revealed that it modulates serotonin receptors, suggesting potential applications in treating mood disorders .

- Cancer Research : In a study assessing cytotoxicity against various cancer cell lines, the compound exhibited selective toxicity towards HeLa cells, indicating its potential as a lead compound for anticancer drug development .

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free piperazine amine, enabling further functionalization.

Example :

A solution of the compound (2.00 g) in DCM (10 mL) treated with TFA (2 mL) at 0°C for 45 minutes yields the deprotected piperazine derivative. This intermediate is often used directly in subsequent reactions without purification .

Aldehyde Functionalization

The formyl group participates in nucleophilic additions, oxidations, and reductions.

Example :

The aldehyde reacts with benzylamine in methanol under reductive amination conditions (NaBH3CN, 24 h) to form a stable amine product .

Piperazine Ring Modifications

The secondary amine of the deprotected piperazine can undergo alkylation or acylation.

Example :

Treatment with methyl iodide (1.1 equiv) and K2CO3 (2 equiv) in DMF at 60°C for 6 hours yields the N-methylpiperazine derivative .

Aromatic Ring Functionalization

| Reaction Type | Conditions | Reagents | Outcome | Source |

|---|---|---|---|---|

| Directed ortho-lithiation | LDA, THF, –78°C | LDA, electrophile (e.g., I2) | Introduction of substituents ortho to the trifluoromethyl group |

Example :

Lithiation with LDA at –78°C followed by quenching with iodine generates the 3-iodo derivative .

Cross-Coupling Reactions

The aldehyde may participate in palladium-catalyzed couplings, though such reactions are less common for aldehydes.

| Reaction Type | Conditions | Reagents | Outcome | Source |

|---|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(dba)3, SPhos, dioxane/H2O | Arylboronic acid, K3PO4 | Biaryl formation (requires prior conversion of aldehyde to a halide) |

Note : The aldehyde group is typically converted to a halide (e.g., via Heck reaction) before cross-coupling .

Eigenschaften

IUPAC Name |

tert-butyl 4-[2-formyl-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N2O3/c1-16(2,3)25-15(24)22-8-6-21(7-9-22)14-5-4-13(17(18,19)20)10-12(14)11-23/h4-5,10-11H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMBSPFQSGKEQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468250 | |

| Record name | TERT-BUTYL 4-(2-FORMYL-4-(TRIFLUOROMETHYL)PHENYL)PIPERAZINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626219-95-2 | |

| Record name | TERT-BUTYL 4-(2-FORMYL-4-(TRIFLUOROMETHYL)PHENYL)PIPERAZINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.